![molecular formula C11H16N2 B13896114 (1E)-N'-Benzyl-2-methylpropanimidamide CAS No. 38463-75-1](/img/structure/B13896114.png)
(1E)-N'-Benzyl-2-methylpropanimidamide
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Overview
Description
N’-benzyl-2-methylpropanimidamide is an organic compound with the molecular formula C11H16N2 It is a derivative of propanimidamide, where the hydrogen atom on the nitrogen is replaced by a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-2-methylpropanimidamide typically involves the reaction of benzylamine with 2-methylpropanimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-2-methylpropanimidamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often employ advanced techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-2-methylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzylamide derivatives, while reduction can produce benzylamines .
Scientific Research Applications
N’-benzyl-2-methylpropanimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzyl-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-benzyl-2-methylpropanimidamide include:
- Benzimidazole derivatives
- Benzylamine derivatives
- Propanimidamide derivatives
Uniqueness
N’-benzyl-2-methylpropanimidamide is unique due to its specific structural features, such as the presence of both a benzyl group and a methylpropanimidamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
38463-75-1 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N'-benzyl-2-methylpropanimidamide |
InChI |
InChI=1S/C11H16N2/c1-9(2)11(12)13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13) |
InChI Key |
FPFQWDSIPALVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NCC1=CC=CC=C1)N |
Origin of Product |
United States |
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